2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a complex organic compound characterized by its quinoline core structure with isopropyl and methyl substituents
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-isopropylphenol and dimethylquinoline.
Reaction Steps:
The 4-isopropylphenol undergoes nitration to introduce a nitro group, followed by reduction to an amine.
The amine then reacts with dimethylquinoline in the presence of a suitable catalyst to form the quinoline core.
Subsequent steps involve chlorination to introduce the carbonyl chloride group.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid.
Substitution: Substitution reactions at the quinoline core can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) are used for chlorination.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Carboxylic Acids: Formed through reduction of the carbonyl chloride group.
Substituted Quinolines: Resulting from various substitution reactions.
Scientific Research Applications
2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
2-(4-Isopropylphenyl)propionic Acid: Similar structure but lacks the quinoline core.
4-Isopropylphenol: A simpler compound with an isopropyl group attached to phenol.
Bisphenol A (BPA): Used in the production of plastics and has a similar isopropyl group.
Uniqueness: 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its complex quinoline structure and the presence of multiple substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWZRGHSWQAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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